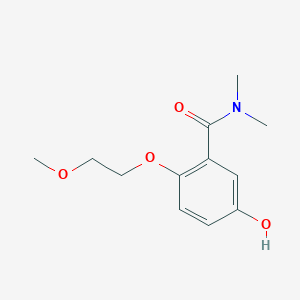

5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide

Description

5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide is a benzamide derivative featuring a hydroxyl group at the 5-position of the benzene ring and a 2-methoxyethoxy substituent at the 2-position. The N,N-dimethylamide group enhances its lipophilicity while the polar hydroxy and ether groups contribute to solubility. Its synthesis likely involves etherification and amidation steps, with possible parallels to methods described for related compounds in the literature .

Properties

IUPAC Name |

5-hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO4/c1-13(2)12(15)10-8-9(14)4-5-11(10)17-7-6-16-3/h4-5,8,14H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGRYQOWKAMGCAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=C(C=CC(=C1)O)OCCOC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One-Pot Alkylation-Amidation

A streamlined approach combines alkoxy group installation and amide formation in a single pot. The carboxylic acid is first converted to an acyl chloride, which reacts in situ with dimethylamine after alkoxy substitution. This method reduces purification steps but requires precise stoichiometric control.

Enzymatic Hydrolysis

Recent advances employ lipases to hydrolyze methyl esters of intermediate acids, though yields remain moderate (60–70%) compared to traditional methods.

Yield Optimization and Challenges

-

Nitro Reduction Selectivity : Competing over-reduction to hydroxylamine derivatives can occur, necessitating strict control of SnCl₂ stoichiometry.

-

Dimethylation Efficiency : Excess CH₃I and prolonged reaction times improve yields but risk quaternization of the amine.

-

Deprotection Side Reactions : Hydrogenolysis may reduce aromatic nitro groups if present, requiring sequential deprotection steps .

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The carbonyl group in the benzamide core can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The methoxyethoxy group can be substituted with other alkoxy groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkoxides in the presence of a suitable leaving group.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various alkoxy-substituted derivatives.

Scientific Research Applications

5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Biological Studies: It is used in studies to understand its interaction with enzymes and receptors, providing insights into its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and methoxyethoxy groups play a crucial role in binding to these targets, while the dimethylamino group may enhance its solubility and bioavailability. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Key Substituents and Functional Groups

5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide :

- 5-hydroxy, 2-(2-methoxyethoxy), N,N-dimethylamide.

- Combines hydrogen-bonding (hydroxy) and moderate lipophilicity (methoxyethoxy).

N-(4-(Benzo[d]thiazol-2-ylthio)-3-chlorophenyl)-3,5-dibromo-2-methoxybenzamide () :

- 2-Bromo-5-methoxy-N,N-dimethylbenzamide (): 2-bromo, 5-methoxy, N,N-dimethylamide.

Data Table: Structural and Physicochemical Properties

*Estimated based on similar structures; †Predicted; ‡Approximated from substituent contributions.

Reactivity and Stability

- Esterification () : N,N-dimethylbenzamides with electron-donating groups (e.g., methoxy) show higher esterification yields (82%) compared to electron-withdrawing substituents. The main compound’s methoxyethoxy group may similarly enhance reactivity in such transformations .

- Acid/Base Stability : The hydroxy group at position 5 may render the compound sensitive to oxidation, necessitating protective strategies during synthesis .

Biological Activity

5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C12H17N1O3

- CAS Number : Not specified in the search results but can be derived from its structural formula.

This compound features a hydroxy group and a methoxyethoxy moiety, which are instrumental in its biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to effects such as:

- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of certain bacterial strains.

- Anticancer Activity : Preliminary studies suggest that it may exert antiproliferative effects on cancer cell lines.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, related benzimidazole derivatives have been documented to possess significant antibacterial properties against Gram-positive bacteria like Enterococcus faecalis with minimum inhibitory concentrations (MIC) around 8 µM .

Anticancer Activity

In studies focused on antiproliferative effects, compounds structurally related to this compound have demonstrated selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). For example, derivatives with similar functional groups have shown IC50 values ranging from 1.2 µM to 5.3 µM against these cell lines .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various hydroxyl-substituted benzimidazole carboxamides. The results indicated that modifications in the substituents significantly influenced their activity. Specifically, compounds with hydroxyl and methoxy groups exhibited enhanced activity against MCF-7 cells, suggesting that similar modifications in this compound may yield potent derivatives .

Study 2: Antioxidative Properties

Another investigation into related compounds highlighted their antioxidative capabilities, which are crucial for mitigating oxidative stress in cells. The presence of hydroxy groups was linked to improved antioxidative activity, potentially reducing cytotoxicity while enhancing therapeutic efficacy .

Comparative Analysis Table

| Compound Name | Structure Features | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|---|

| This compound | Hydroxy and methoxy groups | TBD | TBD |

| Hydroxy-substituted Benzimidazole | Hydroxy and methoxy groups | 8 µM against E. faecalis | IC50 = 1.2 - 5.3 µM against MCF-7 |

| Benzimidazole Carboxamides | Varies by substitution | TBD | IC50 = 3.1 µM against MCF-7 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Hydroxy-2-(2-methoxyethoxy)-N,N-dimethylbenzamide, and how can purity be maximized?

- Methodology : A multi-step synthesis is typically employed. For example, hydroxyl and methoxyethoxy groups can be introduced via nucleophilic substitution or etherification reactions. Key reagents include alkyl halides (e.g., 2-methoxyethyl chloride) and coupling agents like DCC (dicyclohexylcarbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Monitoring reaction progress with TLC and confirming structure via (e.g., hydroxyl proton at δ 9-10 ppm) and mass spectrometry is critical .

Q. Which characterization techniques are essential for confirming the structure of this compound?

- Methodology : Use to identify proton environments (e.g., dimethylamide protons at δ 2.8-3.2 ppm, aromatic protons at δ 6.5-7.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±1 ppm). IR spectroscopy verifies functional groups (e.g., C=O stretch ~1650 cm, O-H stretch ~3300 cm). X-ray crystallography may resolve stereoelectronic effects if crystalline derivatives are synthesized .

Q. How can researchers functionalize the benzamide core to explore structure-activity relationships (SAR)?

- Methodology : Introduce substituents via electrophilic aromatic substitution (e.g., bromination at specific positions) or palladium-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig). For example, substituents on the benzene ring (e.g., halogens, methoxy groups) can modulate electronic effects and hydrogen-bonding capacity, impacting biological activity .

Advanced Research Questions

Q. How do electronic effects of substituents influence catalytic reactions involving this compound?

- Methodology : Substituent effects can be studied using Hammett plots or DFT calculations. For instance, para-methoxy groups decrease electron density at the amide carbonyl, reducing reactivity in catalytic C–N bond cleavage (e.g., Mn-catalyzed esterification yields drop from 78% to 65% with electron-donating groups) . Kinetic studies under varying pH and temperature conditions further elucidate electronic contributions.

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo studies?

- Methodology : Discrepancies often arise from bioavailability or metabolic instability. To address this:

- Perform stability assays in simulated physiological conditions (e.g., liver microsomes).

- Modify the compound via prodrug approaches (e.g., esterification of the hydroxyl group) to enhance membrane permeability .

- Use isotopic labeling (e.g., ) to track metabolic pathways and identify active metabolites.

Q. Which catalytic systems are effective for C–N bond cleavage in benzamide derivatives, and how do they compare?

- Methodology : Dinuclear manganese alkoxide complexes (e.g., Mn(μ-OAc)) show high efficacy, achieving 78% yield for N,N-dimethylbenzamide esterification. Compare with alternative catalysts (e.g., Ru or Fe complexes) by evaluating turnover frequency (TOF) and substrate scope. Reaction optimization includes solvent choice (toluene vs. THF) and temperature control (80–100°C) .

Q. How can researchers design assays to evaluate the compound’s interaction with biological targets like enzymes?

- Methodology : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (). For enzyme inhibition, conduct kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations). Molecular docking (AutoDock Vina) predicts binding modes, while mutagenesis studies validate key residues in the active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.